molecular formula C18H23N5O2S B4570631 N-(1-{4-allyl-5-[(2-amino-2-oxoethyl)thio]-4H-1,2,4-triazol-3-yl}-2-methylpropyl)benzamide

N-(1-{4-allyl-5-[(2-amino-2-oxoethyl)thio]-4H-1,2,4-triazol-3-yl}-2-methylpropyl)benzamide

Cat. No.: B4570631
M. Wt: 373.5 g/mol
InChI Key: BNBPLSNEUJTLFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-{4-allyl-5-[(2-amino-2-oxoethyl)thio]-4H-1,2,4-triazol-3-yl}-2-methylpropyl)benzamide is a useful research compound. Its molecular formula is C18H23N5O2S and its molecular weight is 373.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 373.15724617 g/mol and the complexity rating of the compound is 496. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Applications in Medicinal Chemistry

  • Anticancer Activity: Research has identified benzamide derivatives with significant cytotoxicity against melanoma cells, indicating potential for targeted drug delivery and enhanced efficacy in melanoma therapy. These derivatives have shown higher toxicity against melanoma and other cancer cell types compared to standard cytostatics, supporting the selective delivery of cytostatics in melanoma cells (Wolf et al., 2004).
  • Antiviral Activity: Novel benzamide-based 5-aminopyrazoles and their derivatives demonstrated significant antiviral activities against bird flu influenza (H5N1), showcasing the potential for developing new antiviral drugs (Hebishy et al., 2020).

Applications in Synthetic Organic Chemistry

  • Synthesis of Heterocycles: Studies have reported the synthesis of thiadiazolobenzamide derivatives, highlighting their utility in constructing complex molecular architectures such as Ni and Pd complexes, which are pertinent in various chemical reactions and potential material applications (Adhami et al., 2012).
  • Catalysis and Ligand Development: Research into cysteine- and methionine-derived oxazolidine and thiazolidine ligands for palladium-catalyzed asymmetric allylations demonstrates the role of benzamide derivatives in developing new catalytic systems, enhancing the efficiency and selectivity of chemical transformations (Schneider et al., 2004).

Applications in Material Science

  • Supramolecular Gelators: N-(thiazol-2-yl)benzamide derivatives have been identified as new series of supramolecular gelators, with studies elucidating the role of methyl functionality and S⋯O interaction in gelation behavior, which is crucial for the development of new materials with tailored properties (Yadav & Ballabh, 2020).

Properties

IUPAC Name

N-[1-[5-(2-amino-2-oxoethyl)sulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl]-2-methylpropyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2S/c1-4-10-23-16(21-22-18(23)26-11-14(19)24)15(12(2)3)20-17(25)13-8-6-5-7-9-13/h4-9,12,15H,1,10-11H2,2-3H3,(H2,19,24)(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNBPLSNEUJTLFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=NN=C(N1CC=C)SCC(=O)N)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-{4-allyl-5-[(2-amino-2-oxoethyl)thio]-4H-1,2,4-triazol-3-yl}-2-methylpropyl)benzamide
Reactant of Route 2
N-(1-{4-allyl-5-[(2-amino-2-oxoethyl)thio]-4H-1,2,4-triazol-3-yl}-2-methylpropyl)benzamide
Reactant of Route 3
Reactant of Route 3
N-(1-{4-allyl-5-[(2-amino-2-oxoethyl)thio]-4H-1,2,4-triazol-3-yl}-2-methylpropyl)benzamide
Reactant of Route 4
Reactant of Route 4
N-(1-{4-allyl-5-[(2-amino-2-oxoethyl)thio]-4H-1,2,4-triazol-3-yl}-2-methylpropyl)benzamide
Reactant of Route 5
Reactant of Route 5
N-(1-{4-allyl-5-[(2-amino-2-oxoethyl)thio]-4H-1,2,4-triazol-3-yl}-2-methylpropyl)benzamide
Reactant of Route 6
N-(1-{4-allyl-5-[(2-amino-2-oxoethyl)thio]-4H-1,2,4-triazol-3-yl}-2-methylpropyl)benzamide

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